Cas no 175526-97-3 (2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid)

2-(1-tert-ブトキシカルボニルピロリジン-3-イル)酢酸は、有機合成において重要な中間体として利用される化合物です。この化合物は、tert-ブトキシカルボニル(Boc)保護基を有するピロリジン骨格と酢酸ユニットを組み合わせた構造を持ち、医薬品や生物活性化合物の合成において高い有用性を示します。Boc基の存在により、選択的な脱保護が可能であり、多段階合成における官能基の保護・脱保護プロセスを効率的に進めることができます。また、ピロリジン環の立体化学的制御が容易で、光学活性体の合成にも適しています。高い純度と安定性を備えており、研究開発分野での幅広い応用が期待されます。

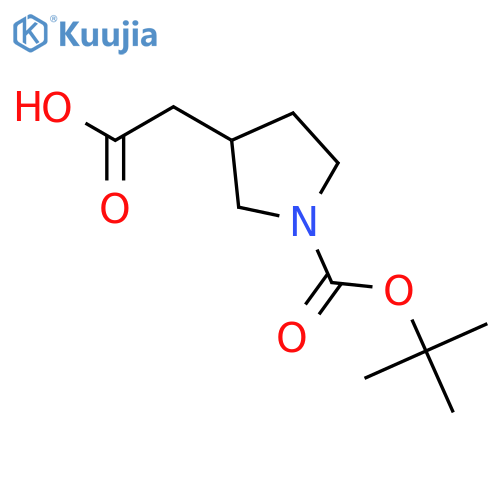

175526-97-3 structure

商品名:2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid

2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 1-Boc-3-Pyrrolidineacetic acid

- 2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)acetic acid

- [1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]acetic acid

- 3-Carboxymethylpyrrolidine-1-carboxylic acid tert-butyl ester

- N-Boc-3-pyrrolidineacetic acid

- 1-N-Boc-Pyrrolidine-3-acetic acid

- 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid

- 1-Boc-3-pyrrolidine aceti...

- 1-Boc-Pyrrolidine-3-acetic acid

- 3-Pyrrolidineaceticacid, 1-[(1,1-diMethylethoxy)carbonyl]-

- 3-CARBOXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER

- 2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}acetic acid

- 1-Boc-3-pyrrolidine acetic acid

- (R)-2-(1-Boc-3-pyrrolidinyl)acetic Acid

- n-boc-3-pyrrolidine acetic acid

- 3-PYRROLIDINEACETIC ACID, 1-[(1,1-DIMETHYLETHOXY)CARBONYL]-

- 2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid

- SY015063

- SY034789

- PB34101

- CS-W004932

- [1-(tert-butoxycarbonyl)-pyrrolidin-3-yl]acetic acid

- Q-102853

- (R)-1-BOC-3-PYRROLIDINE ACETIC ACID

- AM20090047

- PB10325

- N-Boc-3-pyrrolidineacetic acid, AldrichCPR

- (3R)-1-BOC-3-PYRROLIDINEACETIC ACID

- 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid;N-Boc-3-pyrrolidineacetic Acid

- (S)-1-BOC-PYRROLIDINE-3-ACETIC ACID

- EN300-94714

- (S)-1-N-Boc-3-pyrrolidineacetic acid

- FT-0770784

- J-502374

- GS-4481

- MFCD05861546

- 1-Boc-Pyrrolidin-3-acetic acid

- (3S)-1-BOC-3-PYRROLIDINEACETIC ACID

- SY097398

- PB23283

- J-502266

- A814586

- 1-N-Boc-pyrrolidine-3-acetic?acid

- SKEXQIJIXQSFRX-UHFFFAOYSA-N

- FT-0630192

- 175526-97-3

- AKOS013153467

- 2-[1-[(2-methylpropan-2-yl)oxy-oxomethyl]-3-pyrrolidinyl]acetic acid

- DTXSID50402156

- SCHEMBL345307

- A3898

- 1-Boc-3-Pyrrolidineaceticacid

- 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]ethanoic acid

- FT-0630149

- MFCD02179024

- (R)-N-Boc-3-(R)-(1-Boc-Pyrrolidin-3-yl)-aceticacid

- (S)-1-N-Boc-3-pyrrolidineaceticacid

- (S)-(1-Boc-pyrrolidin-3-yl)aceticacid

- DB-011987

- (R)-N-Boc-3-pyrrolidineaceticacid

-

- MDL: MFCD02179024

- インチ: 1S/C11H19NO4/c1-11(2,3)16-10(15)12-5-4-8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)

- InChIKey: SKEXQIJIXQSFRX-UHFFFAOYSA-N

- ほほえんだ: O(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(N1C([H])([H])C([H])([H])C([H])(C([H])([H])C(=O)O[H])C1([H])[H])=O

計算された属性

- せいみつぶんしりょう: 229.13100

- どういたいしつりょう: 229.131

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 282

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.8

- 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

- 色と性状: White to Yellow Solid

- 密度みつど: 1.151

- ゆうかいてん: No data available

- ふってん: 357.4°C at 760 mmHg

- フラッシュポイント: 169.945°C

- 屈折率: 1.491

- PSA: 66.84000

- LogP: 1.65600

- じょうきあつ: No data available

2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid セキュリティ情報

- シグナルワード:Danger

- 危害声明: H315-H319-H335

- 警告文: P273;P301+P310;P501

- 危険カテゴリコード: 36/37/38-50-25

- セキュリティの説明: S26; S36/37/39

-

危険物標識:

- ちょぞうじょうけん:Sealed in dry,2-8°C

- リスク用語:R36/37/38

- セキュリティ用語:S26-36/37/39

2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM107360-25g |

2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}acetic acid |

175526-97-3 | 97% | 25g |

$706 | 2023-03-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B12520-5g |

1-Boc-3-Pyrrolidineacetic acid |

175526-97-3 | 97% | 5g |

¥912.0 | 2022-10-09 | |

| abcr | AB168934-25 g |

1-N-Boc-pyrrolidine-3-acetic acid, 96%; . |

175526-97-3 | 96% | 25g |

€697.00 | 2023-05-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062400-10g |

1-Boc-3-Pyrrolidineacetic acid |

175526-97-3 | 97% | 10g |

¥1085 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062400-5g |

1-Boc-3-Pyrrolidineacetic acid |

175526-97-3 | 97% | 5g |

¥465 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062400-100mg |

1-Boc-3-Pyrrolidineacetic acid |

175526-97-3 | 97% | 100mg |

¥109 | 2023-04-15 | |

| Enamine | EN300-94714-10g |

2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}acetic acid |

175526-97-3 | 95% | 10g |

$330.0 | 2023-09-01 | |

| eNovation Chemicals LLC | Y0991850-25g |

2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid |

175526-97-3 | 95% | 25g |

$665 | 2024-08-02 | |

| AstaTech | 56876-25/G |

1-N-BOC-PYRROLIDINE-3-ACETIC ACID |

175526-97-3 | 96% | 25g |

$227 | 2023-09-17 | |

| Chemenu | CM107360-25g |

2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}acetic acid |

175526-97-3 | 97% | 25g |

$926 | 2021-08-06 |

2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid 関連文献

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

4. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

175526-97-3 (2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid) 関連製品

- 154375-43-6(N-Boc-4-piperidinepropionic acid)

- 162504-75-8(1-1,1-Dimethylethoxy)\u200bcarbonyl\u200b-\u200b4-piperidinepropanoic Acid Methyl Ester)

- 183483-09-2(2-(1-tert-butoxycarbonyl-3-piperidyl)acetic acid)

- 175213-46-4(tert-butyl 4-(2-methoxy-2-oxo-ethyl)piperidine-1-carboxylate)

- 84358-13-4(Boc-Inp-OH)

- 174316-71-3(1,4-Piperidinedicarboxylic-4-14Cacid, 1-(1,1-dimethylethyl) ester (9CI))

- 183062-96-6(2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}acetic acid)

- 157688-46-5(2-(1-tert-butoxycarbonyl-4-piperidyl)acetic acid)

- 352004-58-1(1-Boc-Piperidin-3-ylpropionic acid)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:175526-97-3)2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid

清らかである:99%/99%

はかる:25g/100g

価格 ($):203.0/678.0